molecular formula C20H23ClN2O2 B11341809 1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B11341809
M. Wt: 358.9 g/mol
InChI Key: RKXDBKIWXWVTHD-UHFFFAOYSA-N
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Description

1-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound that features a benzodiazole ring, a chlorophenoxy group, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 3-(2-chlorophenoxy)propyl bromide under basic conditions.

    Introduction of the Butanol Moiety: The final step involves the reaction of the intermediate with butanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The butanol moiety can be oxidized to a butanoic acid derivative.

    Reduction: The chlorophenoxy group can be reduced to a phenoxy group.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Butanoic acid derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenoxy group can enhance the compound’s binding affinity and specificity, while the butanol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[3-(2-bromophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
  • 1-{1-[3-(2-fluorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
  • 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Uniqueness

1-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is unique due to the presence of the chlorophenoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C20H23ClN2O2/c1-2-8-18(24)20-22-16-10-4-5-11-17(16)23(20)13-7-14-25-19-12-6-3-9-15(19)21/h3-6,9-12,18,24H,2,7-8,13-14H2,1H3

InChI Key

RKXDBKIWXWVTHD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)O

Origin of Product

United States

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